Withanolide C
Overview
Description
Withanolide C is a naturally occurring steroidal lactone, part of the withanolide family, which is derived from the plant Withania somnifera, commonly known as ashwagandha. Withanolides are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This compound, in particular, has garnered attention for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Withanolide C involves several key steps, including hydroxylation and lactonization. One common synthetic route starts with 24-methylenecholesterol, which undergoes hydroxylation at the C-22 position followed by δ-lactonization between C-22 and C-26. The reaction conditions typically involve the use of oxidizing agents and specific catalysts to achieve the desired transformations .
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches, such as cell suspension culture and hairy root culture of Withania somnifera. These methods have been optimized to enhance the yield of withanolides by using various biotic and abiotic elicitors .
Chemical Reactions Analysis
Types of Reactions: Withanolide C undergoes several types of chemical reactions, including:
Oxidation: Hydroxylation at specific positions on the steroidal backbone.
Reduction: Reduction of ketone groups to alcohols.
Substitution: Substitution reactions involving the lactone ring.
Common Reagents and Conditions:
Oxidizing Agents: Used for hydroxylation reactions.
Reducing Agents: Employed in the reduction of ketone groups.
Catalysts: Specific catalysts are used to facilitate lactonization and other transformations.
Major Products: The major products formed from these reactions include various hydroxylated and lactonized derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
Withanolide C exerts its effects through multiple molecular targets and pathways:
Apoptosis Induction: Induces apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.
Oxidative Stress: Generates reactive oxygen species, leading to oxidative stress and subsequent cell death in cancer cells.
Gene Expression Modulation: Alters the expression of genes involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Withanolide C is part of a larger family of withanolides, which includes compounds such as Withaferin A, Withanolide A, and Withanolide D. Compared to these compounds, this compound has unique structural features and biological activities:
Withaferin A: Known for its strong anti-cancer properties and ability to inhibit angiogenesis.
Withanolide A: Exhibits neuroprotective effects and promotes neurite outgrowth.
Withanolide D: Demonstrates anti-inflammatory and immunomodulatory activities.
This compound stands out due to its specific hydroxylation pattern and lactone ring structure, which contribute to its distinct biological activities.
Properties
IUPAC Name |
(2R)-2-[(1S)-1-[(5R,6R,8R,9S,10S,13S,14R,17S)-5-chloro-6,14,17-trihydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-yl]-1-hydroxyethyl]-4,5-dimethyl-2,3-dihydropyran-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39ClO7/c1-15-13-21(36-22(32)16(15)2)25(5,33)28(35)12-11-27(34)18-14-20(31)26(29)9-6-7-19(30)24(26,4)17(18)8-10-23(27,28)3/h6-7,17-18,20-21,31,33-35H,8-14H2,1-5H3/t17-,18+,20+,21+,23-,24-,25-,26-,27+,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJZNYLQNCIUEG-DEMKYSCBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)(C2(CCC3(C2(CCC4C3CC(C5(C4(C(=O)C=CC5)C)Cl)O)C)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@@]2(CC[C@@]3([C@@]2(CC[C@H]4[C@H]3C[C@H]([C@@]5([C@@]4(C(=O)C=CC5)C)Cl)O)C)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39ClO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317553 | |
Record name | Withanolide C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108030-78-0 | |
Record name | Withanolide C | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108030-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Withanolide C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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